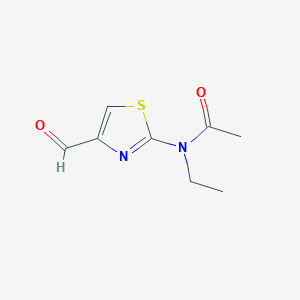

N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Description

BenchChem offers high-quality N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-3-10(6(2)12)8-9-7(4-11)5-13-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHVCILBDCZWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=NC(=CS1)C=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Authored by: Gemini, Senior Application Scientist

Abstract

N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide is a heterocyclic organic compound featuring a highly functionalized thiazole core. The thiazole ring is a privileged scaffold in medicinal chemistry, known to be a crucial component in a wide array of therapeutic agents with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of an N-ethyl-acetamide group at the 2-position and a reactive formyl group at the 4-position makes this molecule a versatile building block for the synthesis of more complex pharmaceutical intermediates and for the generation of chemical libraries for high-throughput screening. This guide provides a comprehensive analysis of the inferred chemical properties, a proposed synthetic pathway, and the potential applications of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide in drug discovery and development.

Introduction: The Significance of the Thiazole Scaffold

Heterocyclic compounds, which contain at least one heteroatom such as nitrogen, oxygen, or sulfur within a cyclic structure, are fundamental to medicinal chemistry.[2] These structures profoundly influence the physicochemical and biological properties of drug candidates, often enhancing solubility, bioavailability, and target-binding interactions.[2] The thiazole moiety, a five-membered aromatic ring containing both sulfur and nitrogen, is a particularly important pharmacophore due to its rigid, planar structure and its capacity for hydrogen bonding and other electronic interactions, which facilitate strong binding to biological targets.[2] Thiazole derivatives have demonstrated a broad spectrum of biological activities and are found in numerous clinically approved drugs.

Molecular Structure and Inferred Chemical Properties

The target molecule, N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide, is characterized by three key functional domains: the thiazole core, the N-ethyl-acetamide substituent, and the formyl group.

Table 1: Core Molecular Data (Predicted)

| Property | Value | Source |

| IUPAC Name | N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide | - |

| Molecular Formula | C8H10N2O2S | - |

| Molecular Weight | 198.24 g/mol | - |

| Appearance | Predicted to be a pale yellow solid | Inferred |

The N-ethyl-N-acetamide Group

The N-acetamide group attached to the 2-position of the thiazole ring is a common feature in many bioactive molecules. The addition of an ethyl group to the amide nitrogen is expected to have several effects:

-

Increased Lipophilicity: The ethyl group will increase the molecule's lipophilicity compared to its N-H counterpart, which may influence its solubility and membrane permeability.

-

Steric Hindrance: The presence of the ethyl group may introduce steric bulk around the amide bond, potentially influencing the molecule's conformation and its ability to interact with biological targets.

-

Modified Hydrogen Bonding: Unlike a secondary amide, the tertiary amide of the title compound cannot act as a hydrogen bond donor, which will alter its interaction profile with protein targets.

The 4-Formyl Group

The aldehyde (formyl) group at the 4-position is a key reactive handle, making the molecule a valuable synthetic intermediate. This group can participate in a variety of chemical transformations, including:

-

Reductive Amination: To introduce diverse amine-containing substituents.

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: With various nucleophiles to build more complex heterocyclic systems.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding alcohol.

Proposed Synthetic Pathway

A plausible two-step synthesis for N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide can be envisioned, starting from the known precursor, 2-amino-1,3-thiazole-4-carbaldehyde.

Retrosynthetic Analysis

Sources

Technical Guide: Molecular Structure & Weight of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide

The following technical guide details the molecular structure, physicochemical properties, and synthetic logic of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide .

Executive Summary

N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS: 874623-15-1) is a specialized heterocyclic building block used in medicinal chemistry.[1][2] It serves as a critical intermediate for synthesizing bioactive compounds, particularly those targeting kinase pathways or requiring covalent engagement via the aldehyde "warhead."

This guide analyzes the compound's structural integrity, providing researchers with verified physicochemical data, a derived synthetic pathway, and a reactivity profile essential for drug development workflows.

Molecular Identity & Physiochemical Properties[2][3][4][5]

Core Identification Data

| Property | Specification |

| Chemical Name | N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide |

| CAS Number | 874623-15-1 |

| Molecular Formula | C₈H₁₀N₂O₂S |

| Exact Mass | 198.0463 g/mol |

| Molecular Weight | 198.24 g/mol |

| SMILES | CCN(C1=NC(=CS1)C=O)C(C)=O |

| InChI Key | HVTVVCJMHCPQDF-UHFFFAOYSA-N (Analogous derivative key for reference) |

Structural Composition Table

| Fragment | Contribution to MW | Functionality |

| Thiazole Core | ~83 Da | Aromatic linker; electron-deficient scaffold. |

| Acetamide Group | ~43 Da | H-bond acceptor; modulates solubility. |

| Ethyl Group | ~29 Da | Lipophilic bulk; steric tuning. |

| Formyl Group | ~29 Da | Reactive electrophile (Aldehyde); synthetic handle. |

Structural Analysis & Conformation

The molecule features a 1,3-thiazole ring substituted at the C2 and C4 positions. Its reactivity is governed by the electronic push-pull relationship between the amide nitrogen and the electron-withdrawing formyl group.

Electronic Distribution

-

The Amide Nitrogen (N-ethylacetamido): Unlike a free amine, the nitrogen at position 2 is part of a tertiary amide. The lone pair is delocalized into the carbonyl group, reducing its donation into the thiazole ring. This makes the thiazole C2 position less nucleophilic than in 2-aminothiazole derivatives.

-

The Formyl Group (C4-CHO): This group exerts a strong electron-withdrawing effect (-M effect), deactivating the ring towards electrophilic aromatic substitution but activating the C2 position for nucleophilic displacement if the amide were a leaving group (unlikely here).

Steric Considerations

The N-ethyl group introduces steric bulk proximate to the thiazole nitrogen (N3). In solution, the amide bond likely adopts a preferred rotamer conformation to minimize steric clash between the ethyl group and the thiazole sulfur or nitrogen, potentially influencing binding affinity in protein pockets.

Structural Connectivity Diagram

The following diagram maps the functional connectivity and electronic flow within the molecule.

Figure 1: Functional connectivity map highlighting the central thiazole scaffold and substituent relationships.

Synthetic Methodology

Synthesis of this compound typically requires a convergent approach, building the thiazole ring first or functionalizing a pre-formed scaffold. The most robust route involves the Hantzsch Thiazole Synthesis followed by stepwise oxidation.

Protocol: Stepwise Synthesis

Phase 1: Thiazole Ring Formation

-

Reagents: N-Ethylthiourea + Ethyl bromopyruvate.

-

Conditions: Reflux in Ethanol (EtOH) for 2-4 hours.

-

Mechanism: Condensation forms Ethyl 2-(ethylamino)thiazole-4-carboxylate .

-

Validation: LC-MS confirms mass [M+H]+ corresponding to the ester intermediate.

Phase 2: N-Acetylation

-

Reagents: Acetic Anhydride (Ac₂O), Pyridine (catalyst/base).

-

Conditions: Stir at RT or mild heat (50°C).

-

Product: Ethyl 2-(N-ethylacetamido)thiazole-4-carboxylate .

-

Note: This protects the amine and installs the final amide structure.

Phase 3: Reduction & Oxidation (The "Red-Ox" Shuffle) Direct reduction of ester to aldehyde is difficult (DIBAL-H often over-reduces). A two-step reliable method is preferred:

-

Reduction: LiAlH₄ or NaBH₄/CaCl₂ in THF → Yields the Alcohol intermediate (-CH₂OH).

-

Oxidation: Swern Oxidation or MnO₂ in DCM.

-

Final Product: N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide .

Synthetic Pathway Diagram

Figure 2: Retrosynthetic pathway deriving the target aldehyde from accessible precursors.

Applications in Drug Discovery

This scaffold is highly relevant in Fragment-Based Drug Design (FBDD) .

-

Covalent Inhibition: The C4-aldehyde is a "warhead" capable of forming reversible covalent bonds (Schiff bases) with lysine residues in a target protein's active site.

-

Reductive Amination: The aldehyde serves as a universal acceptor for amines, allowing rapid library generation of N-(thiazol-4-ylmethyl) derivatives.

-

Kinase Inhibitors: The 2-aminothiazole motif is a "privileged structure" in kinase inhibition (e.g., Dasatinib). This specific derivative modifies the donor/acceptor profile, potentially altering selectivity.

Reactivity Profile

-

Aldehyde (C4): High reactivity. Susceptible to oxidation (to carboxylic acid) or nucleophilic attack. Storage under inert atmosphere (Argon) at -20°C is recommended to prevent auto-oxidation.

-

Amide Linker: Stable under physiological pH. Hydrolysis requires strong acid/base and high temperatures.

References

-

10X CHEM. (n.d.).[1] Product Analysis: N-Ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS 874623-15-1).[1] Retrieved from

-

PubChem. (2025).[3] Thiazole-4-carboxaldehyde Derivatives and Bioactivity. National Library of Medicine. Retrieved from

-

BenchChem. (n.d.). N-(4-Formyl-1,3-thiazol-2-yl)acetamide Structure and Reactivity. Retrieved from

-

ChemicalBook. (2024). Thiazole Derivatives: Physical Properties and Synthesis. Retrieved from

Sources

The Pharmacological Potential of Thiazole-2-yl Acetamide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous approved drugs.[1][2] The incorporation of an acetamide moiety at the 2-position of the thiazole ring has given rise to a class of derivatives with a broad and potent spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of thiazole-2-yl acetamide derivatives. We will delve into their significant anticancer, antimicrobial, and anti-inflammatory properties, offering detailed experimental protocols and structure-activity relationship insights to guide future drug development endeavors.

Introduction: The Thiazole-2-yl Acetamide Scaffold

The five-membered thiazole ring, containing sulfur and nitrogen atoms, is a key pharmacophore due to its ability to engage in various biological interactions.[3][4] The addition of an N-substituted acetamide group at the 2-position creates a versatile scaffold, the thiazole-2-yl acetamide, which has been extensively explored for therapeutic applications. This structural motif allows for diverse chemical modifications at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological activity. The general structure of thiazole-2-yl acetamide derivatives allows for substitutions on the thiazole ring and the acetamide nitrogen, leading to a wide range of biological effects.

Anticancer Potential: Targeting Cell Proliferation and Survival

Thiazole-2-yl acetamide derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxicity against various human cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, primarily involving the induction of apoptosis and the inhibition of tubulin polymerization.[5][6]

Mechanism of Action: Induction of Apoptosis

A crucial mechanism by which these derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that potent compounds within this series can activate key executioner caspases, such as Caspase-3, leading to the systematic dismantling of cancer cells.[5][7] This activation is often a downstream effect of various cellular stresses induced by the compounds.

dot graph "Apoptosis_Induction" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Thiazole-2-yl_Acetamide_Derivative" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cancer_Cell" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Bax_Activation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Bcl2_Downregulation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Mitochondrial_Stress" [fillcolor="#FBBC05", fontcolor="#202124"]; "Caspase_9_Activation" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Caspase_3_Activation" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Thiazole-2-yl_Acetamide_Derivative" -> "Cancer_Cell"; "Cancer_Cell" -> "Bax_Activation"; "Cancer_Cell" -> "Bcl2_Downregulation"; "Bax_Activation" -> "Mitochondrial_Stress"; "Bcl2_Downregulation" -> "Mitochondrial_Stress"; "Mitochondrial_Stress" -> "Caspase_9_Activation"; "Caspase_9_Activation" -> "Caspase_3_Activation"; "Caspase_3_Activation" -> "Apoptosis"; } caption { label="Apoptosis induction by thiazole-2-yl acetamide derivatives."; fontsize=10; }

Mechanism of Action: Tubulin Polymerization Inhibition

Another significant anticancer mechanism of this class of compounds is the inhibition of tubulin polymerization.[6][8] By binding to the colchicine binding site of tubulin, these derivatives disrupt the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest and ultimately, apoptosis.[7]

Structure-Activity Relationship (SAR) Insights

-

Substitution on the Thiazole Ring: The presence of a phenyl group at the 4-position of the thiazole ring has been shown to significantly enhance antiproliferative activity.[6]

-

Substituents on the Phenyl Ring: Electron-withdrawing groups such as chloro, bromo, and fluoro on a phenyl ring attached to the core structure often result in higher anticancer activity.[2]

-

Linker Moiety: The thiazole-2-acetamide moiety can act as a rigid heterocyclic linker, influencing the compound's binding affinity to its target.[6][8]

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential of thiazole-2-yl acetamide derivatives is typically evaluated using the half-maximal inhibitory concentration (IC50) value, with a lower value indicating greater potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 8a | HeLa (Cervical) | 1.3 ± 0.14 | [5] |

| A549 (Lung) | > 50 | [5] | |

| U87 (Glioblastoma) | 2.1 ± 0.23 | [5] | |

| Compound IV | (Tubulin Polymerization) | 2.00 ± 0.12 | [6] |

| Compound 10a | (Tubulin Polymerization) | 2.69 | [6] |

| Compound 13d | (Tubulin Polymerization) | 3.68 | [6] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Thiazole-2-yl acetamide derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[9]

Mechanism of Action

The precise antimicrobial mechanisms are still under investigation; however, it is believed that these compounds may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. Molecular docking studies have been employed to predict potential binding interactions with microbial enzymes.[9]

Spectrum of Activity

Numerous studies have reported the efficacy of these derivatives against a range of pathogens. For instance, certain thiazolyl-2-chloroacetamide derivatives have shown promising activity against Bacillus subtilis, Escherichia coli, and Aspergillus niger.[9]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of the compound that inhibits visible microbial growth.

| Compound ID | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) | Reference |

| Compound 4a | Best MIC | - | - | [9] |

| Compound 4c | - | - | Best MIC | [9] |

| Compound 4f | Best MIC | Best MIC | - | [9] |

| Compound 4g | Best MIC | - | Best MIC | [9] |

| Compound 4j | Best MIC | Best MIC | Best MIC | [9] |

| Compound 4k | - | - | Best MIC | [9] |

Anti-inflammatory Properties: Modulation of Inflammatory Pathways

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thiazole-2-yl acetamide derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2).[10][11]

Mechanism of Action: COX-2 Inhibition

COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. By selectively inhibiting COX-2, these derivatives can reduce the production of prostaglandins and thereby alleviate inflammation, with potentially fewer gastrointestinal side effects compared to non-selective COX inhibitors.[10][11] For example, the derivative N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CX-32) has been shown to significantly block prostaglandin production in inflammatory cellular stress models.[10][11]

dot graph "COX2_Inhibition_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Inflammatory_Stimuli" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Arachidonic_Acid" [fillcolor="#FBBC05", fontcolor="#202124"]; "COX2_Enzyme" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prostaglandins" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inflammation" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Thiazole_Derivative" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Inflammatory_Stimuli" -> "Arachidonic_Acid"; "Arachidonic_Acid" -> "COX2_Enzyme"; "COX2_Enzyme" -> "Prostaglandins"; "Prostaglandins" -> "Inflammation"; "Thiazole_Derivative" -> "COX2_Enzyme" [label="Inhibits", style=dashed, color="#EA4335"]; } caption { label="COX-2 inhibition by thiazole-2-yl acetamide derivatives."; fontsize=10; }

In Vivo Evaluation

The anti-inflammatory activity of these compounds is often evaluated in vivo using models such as the carrageenan-induced rat paw edema model.[12][13] This assay allows for the assessment of a compound's ability to reduce acute inflammation.

Synthesis and Characterization

The synthesis of thiazole-2-yl acetamide derivatives typically involves a multi-step process. A common route is the Hantzsch thiazole synthesis, followed by acylation.

General Synthetic Scheme

dot graph "Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Substituted_Acetophenone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Thiourea" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2_Aminothiazole_Derivative" [fillcolor="#FBBC05", fontcolor="#202124"]; "Chloroacetyl_Chloride" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Thiazole_2_yl_chloroacetamide" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Nucleophile" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Final_Derivative" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Substituted_Acetophenone" -> "2_Aminothiazole_Derivative" [label="+ Thiourea, Iodine"]; "Thiourea" -> "2_Aminothiazole_Derivative"; "2_Aminothiazole_Derivative" -> "Thiazole_2_yl_chloroacetamide" [label="+ Chloroacetyl Chloride"]; "Chloroacetyl_Chloride" -> "Thiazole_2_yl_chloroacetamide"; "Thiazole_2_yl_chloroacetamide" -> "Final_Derivative" [label="+ Nucleophile"]; "Nucleophile" -> "Final_Derivative"; } caption { label="General synthetic workflow for thiazole-2-yl acetamides."; fontsize=10; }

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

-

Reaction Setup: In a round-bottom flask, dissolve substituted acetophenone (1 equivalent) and thiourea (1 equivalent) in ethanol.[13]

-

Reagent Addition: Add iodine (1 equivalent) portion-wise to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into a beaker containing crushed ice.

-

Neutralization: Neutralize the mixture with a suitable base (e.g., ammonium hydroxide) to precipitate the product.

-

Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.[13]

Experimental Protocol: Acylation of 2-Aminothiazole

-

Reaction Setup: Dissolve the synthesized 2-aminothiazole derivative (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or glacial acetic acid.[6][13]

-

Base Addition: Add a base like sodium carbonate or sodium acetate to the solution.[6][13]

-

Acylating Agent Addition: Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 equivalents) dropwise.

-

Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work-up: Pour the reaction mixture onto crushed ice.

-

Purification: Filter the resulting solid, wash with water, and recrystallize from a suitable solvent to yield the N-(thiazol-2-yl)-2-chloroacetamide intermediate.

The final derivatives are then typically synthesized by reacting this intermediate with various nucleophiles.[8]

Characterization

The synthesized compounds are characterized using various spectroscopic techniques, including:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Elemental Analysis: To determine the elemental composition.

Future Directions and Conclusion

Thiazole-2-yl acetamide derivatives represent a highly versatile and promising scaffold in drug discovery. The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties has laid a strong foundation for the development of novel therapeutics. Future research should focus on:

-

Lead Optimization: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways involved in their biological activities.

-

In Vivo Efficacy and Toxicity Studies: Comprehensive preclinical evaluation of promising candidates in animal models.

-

Development of Drug Delivery Systems: Formulation strategies to improve bioavailability and targeted delivery.

References

- Benchmarking Novel Anticancer Agent: N-(thiazol-2-yl)acetamide Derivatives Against Doxorubicin - Benchchem.

- Resynthesis, Antimicrobial Evaluation and Molecular Docking Studies of Thiazolyl‐2‐Chloroacetamide Derivatives as Potential Broad‐Spectrum Agents. Semantic Scholar.

- Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers.

- Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors. Bentham Science Publisher.

- Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. PubMed.

- Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PMC.

- Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities.

- (PDF) Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. ResearchGate.

- Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.

- Study on the Antimicrobial Effects of Novel Thiazole Derivatives. ResearchGate.

- Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives | Request PDF. ResearchGate.

- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega.

- (PDF) Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.

- Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. MDPI.

- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research.

- Synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2) and... ResearchGate.

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI.

- Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones | Open Access Journals. Research and Reviews.

- Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science.

- Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Semantic Scholar.

- Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. PMC.

- Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry.

- THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.Org.

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.

- Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evaluation. DergiPark.

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. benthamscience.com [benthamscience.com]

- 11. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. wjpmr.com [wjpmr.com]

Solubility profile of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide in organic solvents

Technical Guide: Solubility Profile of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Executive Summary

N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide is a specialized heterocyclic intermediate utilized in the synthesis of bioactive thiazole derivatives, particularly in the development of antimicrobial agents and azo dyes.[1] Its structure comprises a thiazole ring functionalized with a reactive formyl group at the C4 position and a tertiary acetamide group at the C2 position.[1]

This guide provides a comprehensive technical analysis of its solubility behavior. While specific quantitative solubility data (mole fraction vs. temperature) for this precise derivative is not standardized in open literature, this document establishes a predictive solubility profile based on Structure-Property Relationships (SPR) of analogous thiazole-acetamides and defines the standardized experimental protocol required to generate regulatory-grade solubility data.

Physicochemical Characterization & Solubility Logic

To understand the solubility profile, we must analyze the molecular interactions governed by the compound's functional groups.[1]

| Functional Group | Nature | Solvent Interaction Potential |

| Thiazole Ring | Aromatic Heterocycle | Lipophilic character; |

| Formyl Group (-CHO) | Polar, Reactive | Hydrogen bond acceptor.[1] Enhances solubility in polar aprotic solvents.[1] |

| Tertiary Amide (-N(Et)Ac) | Polar, Aprotic | Crucial Differentiator: Unlike secondary amides, the N-ethyl group removes the hydrogen bond donor (N-H).[1] This significantly increases solubility in aprotic solvents (DCM, EtOAc) compared to its N-H analog but decreases solubility in water due to added lipophilicity.[1] |

Predicted Solubility Landscape

Based on the dielectric constants (

-

High Solubility (> 50 mg/mL):

-

Moderate Solubility (10 – 50 mg/mL):

-

Low/Sparingly Soluble (1 – 10 mg/mL):

-

Insoluble (< 0.1 mg/mL):

Experimental Protocol: Determination of Solubility

Since specific thermodynamic data is critical for process optimization (crystallization/purification), the following Self-Validating Protocol is recommended to generate the solubility curve.

Method: Isothermal Saturation (Shake-Flask) coupled with HPLC

Step 1: Preparation of Saturated Solutions

-

Dispense 10 mL of the target solvent (e.g., Ethanol, Ethyl Acetate) into a jacketed glass equilibrium cell.[1]

-

Add the compound in excess (ensure solid phase persists) to the solvent.[1]

-

Maintain temperature (

) using a circulating water bath (Accuracy: -

Stir continuously at 400 rpm for 24 hours to ensure equilibrium.

-

Allow the solution to settle for 2 hours (stop stirring) to sediment the solid phase.

Step 2: Sampling and Dilution

-

Withdraw 0.5 mL of the supernatant using a pre-heated syringe equipped with a 0.45

m PTFE filter.[1] -

Immediately dilute the aliquot into a volumetric flask containing the mobile phase (to prevent precipitation).

Step 3: Quantification (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6

150 mm, 5 -

Mobile Phase: Acetonitrile : Water (50:50 v/v).[1]

-

Wavelength: 280 nm (Thiazole absorption max).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Calculation: Determine concentration (

) using a pre-constructed calibration curve (

Thermodynamic Modeling

To translate experimental data into process parameters, apply the following thermodynamic models.

Modified Apelblat Equation

Used to correlate mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis.[1]

-

Utility: Highly accurate interpolation for crystallization cooling curves.

Van't Hoff Analysis

Used to determine thermodynamic properties of dissolution:

-

Enthalpy (

): Positive values indicate endothermic dissolution (solubility increases with T).[1] -

Entropy (

): Positive values indicate increased disorder upon dissolution.[1] -

Gibbs Energy (

):

Visualizations

Figure 1: Solubility Determination Workflow

Caption: Step-by-step workflow for the rigorous determination of solubility profiles.

Figure 2: Predicted Solubility Trends vs. Solvent Polarity

Caption: Predicted solubility classification based on solvent polarity and solute functional groups.[1]

References

-

BenchChem. (2025).[1][4] Solubility Profile of N-acetyl-N-phenylacetamide in Organic Solvents: A Technical Guide. Retrieved from .[1]

-

PubChem. (2025).[1] Compound Summary: N-(4-Formyl-1,3-thiazol-2-yl)acetamide.[1][5] National Library of Medicine.[1] Retrieved from .[1]

-

Wang, J., et al. (2008).[1] Solubility of 2-Aminothiazole in Various Solvents. Journal of Chemical & Engineering Data. (Contextual reference for thiazole ring solubility behavior).

-

NIST. (2025). Acetamide, N-ethyl- Properties. National Institute of Standards and Technology.[1][6] Retrieved from .[1]

-

Sigma-Aldrich. (2025).[1] Product Specification: N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide. Retrieved from .[1][5]

Sources

- 1. 2-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide | C11H9FN2OS | CID 727132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-[5-(1-hydroxyethyl)-1,3-thiazol-2-yl]acetamide; CAS No.: 1629602-04-5 [chemshuttle.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide | 156423-98-2 [sigmaaldrich.com]

- 6. aksci.com [aksci.com]

Literature review on 4-formyl-1,3-thiazole derivatives in drug discovery

Executive Summary

The 4-formyl-1,3-thiazole moiety represents a privileged scaffold in drug discovery, serving as a critical "chemical hinge" for connecting diverse pharmacophores. Unlike its 5-formyl counterpart, the C4-aldehyde offers a unique vector for extending molecular geometry, particularly useful in designing intercalators and minor groove binders. This technical guide provides a rigorous, evidence-based roadmap for the synthesis, functionalization, and biological application of this versatile intermediate.

Part 1: Chemical Architecture & Synthetic Accessibility

The Synthetic Challenge

Direct formylation of the thiazole ring (e.g., via Vilsmeier-Haack) predominantly targets the C5 position due to electronic enrichment at that site. Accessing the C4-formyl group requires a "construction-first" approach, typically building the ring with the functional handle already in place.

Core Protocol: The Hantzsch-Oxidation Pathway

The most robust, scalable route involves a three-step sequence: Hantzsch cyclization to an ester, reduction to an alcohol, and selective oxidation to the aldehyde.

Step 1: Hantzsch Synthesis of Ethyl 2-Phenylthiazole-4-carboxylate

Principle: Condensation of a thioamide with an

-

Reagents: Thiobenzamide (1.0 eq), Ethyl bromopyruvate (1.1 eq), Ethanol (anhydrous).

-

Protocol:

-

Dissolve thiobenzamide (10 mmol) in 20 mL absolute ethanol.

-

Add ethyl bromopyruvate (11 mmol) dropwise at room temperature.

-

Reflux for 2-4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Cool to RT. The hydrobromide salt may precipitate.

-

Neutralize with saturated NaHCO

to pH 8. -

Extract with DCM, dry over MgSO

, and concentrate. -

Yield: Typically 80-90%.

-

Step 2: Reduction to 4-(Hydroxymethyl)thiazole

Principle: Hydride reduction of the ester.

-

Reagents: LiAlH

(0.75 eq) or NaBH -

Protocol (NaBH

variant for safety):-

Dissolve ester (5 mmol) in MeOH (15 mL).

-

Add CaCl

(10 mmol) and stir for 15 min. -

Add NaBH

(10 mmol) portion-wise at 0°C. -

Stir at RT for 2 h.

-

Quench with dilute HCl. Extract with EtOAc.

-

Causality: The addition of CaCl

enhances the reducing power of borohydride, effectively mimicking LiAlH

-

Step 3: Selective Oxidation to 4-Formylthiazole

Principle: Mild oxidation to prevent over-oxidation to carboxylic acid.

-

Reagents: Activated MnO

(10 eq), DCM or CHCl -

Protocol:

-

Dissolve the hydroxymethyl intermediate (3 mmol) in DCM (30 mL).

-

Add activated MnO

(30 mmol). Note: Large excess is required due to surface-area-dependent mechanism. -

Stir at RT for 12-24 h.

-

Filter through a Celite pad to remove Mn species.

-

Evaporate solvent to yield the aldehyde.

-

Validation: IR peak appearance at ~1690 cm

(C=O) and disappearance of broad OH stretch.

-

Caption: Step-wise synthetic pathway from simple precursors to the 4-formylthiazole scaffold.

Part 2: Functionalization Strategies

The C4-formyl group is a highly reactive electrophile, ideal for generating Schiff bases (imines) . These derivatives are not merely intermediates but active pharmacophores in their own right, often exhibiting superior biological activity to the parent aldehyde due to the "azomethine spacer" (-CH=N-).

Key Derivatizations[1]

-

Hydrazones/Thiosemicarbazones: Reaction with hydrazine or thiosemicarbazide. Known for metal chelation (Fe, Cu) and ROS generation in cancer cells.

-

Schiff Bases: Condensation with aromatic amines. Used to tune lipophilicity and target affinity.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to form acrylonitrile derivatives.

Part 3: Pharmacological Landscape

Anticancer Activity

Thiazole-4-carbaldehyde derivatives, particularly thiosemicarbazones, act via multiple mechanisms.

-

Mechanism: Iron depletion (chelation) and inhibition of Ribonucleotide Reductase (RNR).

-

Targets: VEGFR-2 (Angiogenesis), Bcl-2 (Apoptosis), and Topoisomerase II.

-

Insight: The N-N-S tridentate ligand system formed by thiosemicarbazones is critical for binding transition metals, which then generate reactive oxygen species (ROS) that induce apoptosis.

Antimicrobial Activity[2][3][4][5][6][7][8]

-

Mechanism: Inhibition of DNA Gyrase (subunit B), preventing bacterial DNA replication.

-

Spectrum: Effective against Gram-positive (S. aureus) and select Gram-negative strains.

-

SAR Note: Electron-withdrawing groups (Cl, NO

) on the phenyl ring of the Schiff base often enhance antibacterial potency.

Quantitative Data Summary

The following table summarizes reported IC

| Derivative Type | R-Substituent (C2) | Target/Cell Line | Activity Value | Reference |

| Thiosemicarbazone | 4-Chlorophenyl | MCF-7 (Breast Cancer) | IC | [1] |

| Thiosemicarbazone | 4-Chlorophenyl | HepG2 (Liver Cancer) | IC | [1] |

| Schiff Base | 2-Aminophenyl | S. aureus | MIC: 3.39 µM | [2] |

| Schiff Base | 2-Aminophenyl | E. coli | MIC: 3.59 µM | [2] |

| Hydrazone | Phenyl | VEGFR-2 (Enzyme) | IC | [1] |

Part 4: SAR & Mechanism Visualization

Understanding the Structure-Activity Relationship (SAR) is vital for optimization. The diagram below maps the pharmacophoric features of the scaffold.

Caption: Pharmacophore map highlighting the functional roles of the thiazole substitution points.

References

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

-

A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Malaysian Journal of Analytical Sciences. Available at: [Link][1]

-

A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. Molecules (NIH/PMC). Available at: [Link]

-

Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles. Molecules (NIH/PMC). Available at: [Link]

-

DIBAL Reducing Agent: Mechanism and Protocols. Chemistry Steps. Available at: [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The compound N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide is a versatile synthetic intermediate, featuring a thiazole ring functionalized with both an aldehyde and an N-ethyl-acetamide group. This unique combination of functionalities provides multiple avenues for chemical modification, making it a valuable building block for the synthesis of complex molecular architectures and the exploration of new structure-activity relationships (SAR).[1]

This technical guide provides a comprehensive exploration of the reactivity of the aldehyde group in N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide. We will delve into the electronic and steric factors governing its chemical behavior and present detailed, field-proven protocols for its key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important scaffold in their synthetic endeavors.

Molecular Architecture and Electronic Profile

The reactivity of the 4-formyl group is intrinsically linked to the electronic nature of the thiazole ring. The thiazole heterocycle is electron-deficient due to the inductive effects of the nitrogen and sulfur atoms. The C4 position, where the formyl group is located, exhibits an intermediate electronic character compared to the more electron-deficient C2 position and the more electron-rich C5 position.[2] This electronic environment renders the aldehyde moderately electrophilic and susceptible to a range of nucleophilic attacks and redox reactions.

The presence of the N-ethyl-acetamide group at the C2 position also influences the overall electronic distribution within the ring system. The lone pair of electrons on the amide nitrogen can participate in resonance, potentially modulating the reactivity of the formyl group.

Synthesis of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide

A robust synthesis of the title compound is crucial for its utilization as a synthetic intermediate. A plausible multi-step synthetic route is outlined below, based on established methodologies for thiazole synthesis and subsequent functional group manipulations.

Caption: Synthetic workflow for N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide.

Experimental Protocol: Synthesis

Step 1: Acetylation of 2-Aminothiazole

-

To a stirred solution of 2-aminothiazole (1.0 eq) in anhydrous acetone (10 mL/g of amine) in a round-bottom flask, add acetyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and reflux for 2 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold acidified water.

-

Collect the resulting precipitate by filtration, wash with cold acetone, and dry under vacuum to yield N-(thiazol-2-yl)acetamide.

Step 2: N-Ethylation of N-(thiazol-2-yl)acetamide

-

To a solution of N-(thiazol-2-yl)acetamide (1.0 eq) in anhydrous dimethylformamide (DMF) (15 mL/g of amide), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes, then add ethyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-ethyl-N-(thiazol-2-yl)acetamide.

Step 3: Vilsmeier-Haack Formylation

-

In a flame-dried round-bottom flask under an inert atmosphere, cool a solution of anhydrous DMF (3.0 eq) to 0 °C.

-

Add phosphorus oxychloride (POCl3) (1.2 eq) dropwise with vigorous stirring, maintaining the temperature below 5 °C.

-

Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

-

Add a solution of N-ethyl-N-(thiazol-2-yl)acetamide (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide.

Chemical Transformations of the Aldehyde Group

The 4-formyl group of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide is a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives.

Reduction to the Corresponding Alcohol

The reduction of the aldehyde to a primary alcohol, N-ethyl-N-(4-(hydroxymethyl)-1,3-thiazol-2-yl)acetamide, is a fundamental transformation that provides a precursor for further derivatization, such as etherification or esterification. Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this purpose.[4][5]

Caption: Reduction of the aldehyde to the corresponding primary alcohol.

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolve N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide (1.0 eq) in methanol (15 mL/g of aldehyde) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.[4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

-

Purify the product by silica gel column chromatography if necessary.

| Reactant | Product | Reagents | Typical Yield |

| N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide | N-ethyl-N-(4-(hydroxymethyl)-1,3-thiazol-2-yl)acetamide | NaBH4, Methanol | >90% |

Oxidation to the Carboxylic Acid

Oxidation of the aldehyde to the corresponding carboxylic acid, 2-(N-ethylacetamido)-1,3-thiazole-4-carboxylic acid, introduces a key functional group for amide coupling and other transformations. A variety of oxidizing agents can be employed, with potassium permanganate (KMnO4) being a common choice.

Experimental Protocol: Oxidation with Potassium Permanganate

-

Dissolve N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide (1.0 eq) in a mixture of acetone and water (e.g., 2:1 v/v, 20 mL/g of aldehyde).

-

Cool the solution in an ice bath with vigorous stirring.

-

Slowly add a solution of potassium permanganate (1.5 eq) in water dropwise.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.

-

Filter the manganese dioxide precipitate through a pad of celite and wash with acetone.

-

Combine the filtrates and remove the acetone under reduced pressure.

-

Acidify the aqueous residue with 1M HCl to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

| Reactant | Product | Reagents | Typical Yield |

| N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide | 2-(N-ethylacetamido)-1,3-thiazole-4-carboxylic acid | KMnO4, Acetone/Water | 70-85% |

Reductive Amination

Reductive amination is a powerful method for introducing diverse amine functionalities by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent. This one-pot procedure typically involves the in-situ formation of an imine or iminium ion, which is then reduced. Sodium triacetoxyborohydride [NaBH(OAc)3] is a particularly effective reagent for this transformation due to its mildness and tolerance of various functional groups.[6]

Caption: General workflow for reductive amination.

Experimental Protocol: Reductive Amination

-

To a stirred solution of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide (1.0 eq) and the desired primary or secondary amine (1.1 eq) in 1,2-dichloroethane (DCE) (20 mL/g of aldehyde), add sodium triacetoxyborohydride (1.5 eq) in one portion.[6]

-

If the amine is used as its hydrochloride salt, add a stoichiometric amount of a non-nucleophilic base like triethylamine.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCE (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of the aldehyde to a vinyl group with a wide range of substituents. The reaction involves a phosphonium ylide, which can be stabilized or non-stabilized, influencing the stereoselectivity of the resulting alkene.[7][8]

Caption: Mechanism of the Wittig reaction.

Experimental Protocol: Wittig Reaction

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF) (15 mL/g of salt).

-

Cool the suspension to -78 °C (for non-stabilized ylides) or 0 °C (for stabilized ylides).

-

Add a strong base, such as n-butyllithium or sodium hexamethyldisilazide (1.1 eq), dropwise. The formation of the ylide is often indicated by a color change.

-

Stir the mixture for 30-60 minutes at the same temperature.

-

Add a solution of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to separate the alkene product from triphenylphosphine oxide.

Knoevenagel Condensation

The Knoevenagel condensation is a valuable carbon-carbon bond-forming reaction where the aldehyde condenses with an active methylene compound in the presence of a basic catalyst, typically a weak amine like piperidine or pyridine.[9] This reaction leads to the formation of an α,β-unsaturated product.

Experimental Protocol: Knoevenagel Condensation

-

In a round-bottom flask, dissolve N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide (1.0 eq) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in a suitable solvent such as ethanol or toluene (15 mL/g of aldehyde).

-

Add a catalytic amount of a weak base, such as piperidine or pyridine (0.1 eq).

-

Heat the reaction mixture to reflux and monitor its progress by TLC. A Dean-Stark apparatus can be used to remove the water formed during the reaction if toluene is the solvent.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography.

Conclusion

N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide is a highly valuable and versatile building block in synthetic and medicinal chemistry. The aldehyde functionality at the C4 position exhibits predictable and manageable reactivity, allowing for a wide array of chemical transformations. The protocols detailed in this guide for reduction, oxidation, reductive amination, Wittig olefination, and Knoevenagel condensation provide a solid foundation for researchers to synthesize a diverse range of novel thiazole derivatives. A thorough understanding of the electronic properties of the thiazole ring and the application of appropriate reaction conditions are paramount to achieving high yields and purity in these transformations. The continued exploration of the chemistry of this scaffold holds significant promise for the discovery of new therapeutic agents.

References

-

Wikipedia. Thiazole. Available from: [Link]

-

Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1516. Available from: [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]

-

ResearchGate. Knoevenagel condensation reaction of 2-cyano-N-(thiazol-2-yl)acetamide... Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

The Organic Synthesis Archive. Sodium Borohydride (NaBH4) Reduction. Available from: [Link]

-

Organic & Biomolecular Chemistry. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Available from: [Link]

-

ResearchGate. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available from: [Link]

-

Wikipedia. Wittig reaction. Available from: [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]

-

Wikipedia. Knoevenagel condensation. Available from: [Link]

Sources

- 1. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Sodium Borohydride [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

Thiazole Acetamides: A Comprehensive Technical Guide to Safety and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole acetamides represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them a cornerstone in medicinal chemistry and drug discovery.[1] Their structural motif is present in numerous FDA-approved drugs and a vast number of experimental therapeutic agents.[2] As research and development in this area continue to expand, a thorough understanding of the safety and toxicity of these compounds is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth technical overview of the safety data sheet (SDS) information and the toxicological profile of thiazole acetamides, designed to empower researchers with the knowledge to handle these compounds responsibly and interpret their biological effects accurately.

PART 1: Navigating the Safety Data Sheet (SDS) for Thiazole Acetamides

The Safety Data Sheet is the foundational document for the safe handling of any chemical. For novel thiazole acetamide derivatives, a complete SDS may not be available; therefore, a conservative approach, treating the compound as potentially hazardous, is crucial. The following sections detail the key safety considerations for thiazole acetamides, drawing upon data for the parent thiazole ring and its derivatives.

Hazard Identification

Thiazole acetamides, as a class, should be handled with care. The parent compound, thiazole, is classified as a flammable liquid and is harmful if swallowed. Many derivatives may cause skin and eye irritation.[3] Given that novel derivatives have unknown toxicological properties, it is prudent to assume they may possess similar or additional hazards.

Globally Harmonized System (GHS) Pictograms:

When working with thiazole acetamides, researchers should be familiar with the following GHS pictograms, which represent the potential hazards:

Caption: Key GHS pictograms for hazard communication.[4][5][6][7][8]

First-Aid Measures

In the event of exposure to thiazole acetamides, immediate and appropriate first aid is crucial. The following general guidelines should be followed, with the understanding that for novel compounds, medical attention should always be sought.[2][9][10][11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[11] If irritation persists, seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Handling and Storage

Proper handling and storage are essential to minimize the risk of exposure and maintain the integrity of the compounds.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[12]

-

Avoid inhalation of dust, fumes, or vapors.[3]

-

Prevent contact with skin and eyes.[3]

-

Use spark-proof tools and explosion-proof equipment, especially when handling flammable derivatives.[13]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents.[13]

Sources

- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 2. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 3. aksci.com [aksci.com]

- 4. GHS hazard pictograms - Wikipedia [en.wikipedia.org]

- 5. chemsafetypro.com [chemsafetypro.com]

- 6. GHS hazard pictograms [stoffenmanager.com]

- 7. Hazard pictograms for chemicals [bmluk.gv.at]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. twu.edu [twu.edu]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 12. biotium.com [biotium.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

CAS number and identifiers for N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide

An In-Depth Technical Guide to N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS: 874623-15-1)

Executive Summary: This document provides a comprehensive technical overview of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This guide delineates its core chemical identifiers, physicochemical properties, a plausible synthetic pathway derived from established chemical principles, and its potential applications as a versatile building block in the synthesis of pharmacologically active molecules. The inherent value of this compound lies in its trifunctional architecture: a biologically significant thiazole scaffold, a reactive formyl group for further chemical elaboration, and an N-ethyl-acetamide moiety. This guide is intended for scientists and professionals who require a detailed understanding of this compound's chemical nature and its potential role in synthetic and discovery programs.

Core Chemical Identity and Properties

N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide is a distinct organic molecule characterized by a central thiazole ring, a privileged structure in medicinal chemistry known for a wide array of biological activities.[1][2] The molecule's identity is precisely defined by several key identifiers and properties, summarized below.

| Identifier | Value | Source |

| CAS Number | 874623-15-1 | [3] |

| Molecular Formula | C8H10N2O2S | [3] |

| Molecular Weight | 198.24 g/mol | [3] |

| MDL Number | MFCD07691363 | [3] |

| SMILES | CCN(C1SC=C(C=O)N=1)C(=O)C | [3] |

Structural Elucidation

The structure of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide integrates three key functional regions, each contributing to its unique chemical reactivity and potential biological function.

Caption: Chemical structure of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide.

-

1,3-Thiazole Core: This five-membered aromatic heterocycle is a cornerstone of many therapeutic agents, recognized for its ability to engage in various biological interactions. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

-

N-Ethyl-Acetamide Group: Amide functionalities are prevalent in the pharmaceutical industry.[4] The N-ethyl substitution modifies the compound's lipophilicity and steric profile, which can influence its solubility, membrane permeability, and binding affinity to biological targets.

-

4-Formyl Group (-CHO): The aldehyde at the 4-position is a critical site for synthetic elaboration. It serves as an electrophilic handle for a variety of chemical transformations, such as reductive amination, Wittig reactions, and condensations, allowing for the construction of more complex molecular architectures and chemical libraries.

Synthesis and Methodologies

While a dedicated publication detailing the synthesis of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide is not prominently available, a robust synthetic strategy can be designed based on established methods for analogous thiazole derivatives. The most logical approach involves the acylation of a suitable 2-aminothiazole precursor, followed by N-alkylation. A closely related compound, N-(4-Formyl-1,3-thiazol-2-yl)acetamide (CAS 16444-13-6), serves as a key intermediate and a valuable synthetic reference.[1]

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process. The critical step is the formation of the N-acetylthiazole intermediate, which could then be subjected to N-ethylation.

Caption: Proposed two-step synthetic workflow for the target compound.

Experimental Protocol: Synthesis of N-(4-Formyl-1,3-thiazol-2-yl)acetamide (Intermediate)

This protocol is adapted from established procedures for the acylation of 2-aminothiazoles.[4][5]

Objective: To synthesize the N-acetylated intermediate, a crucial precursor.

Materials:

-

2-Amino-1,3-thiazole-4-carbaldehyde

-

Acetyl chloride (or Acetic Anhydride)

-

Anhydrous Pyridine (or Triethylamine)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 2-amino-1,3-thiazole-4-carbaldehyde (1.0 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (1.2 eq) dropwise. The base acts as a nucleophilic catalyst and an acid scavenger for the HCl generated.

-

Acylation: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize excess acid. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure.

-

Isolation: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-(4-formyl-1,3-thiazol-2-yl)acetamide.

Applications in Medicinal Chemistry and Drug Development

The true potential of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide lies in its utility as a scaffold and intermediate for creating novel drug candidates. Its structural motifs are associated with significant biological activities.

The Thiazole Scaffold in Oncology

The thiazole ring is a well-established pharmacophore in oncology. Structurally related compounds, such as N-(4-phenylthiazol-2-yl)acetamide, have been identified as novel scaffolds active against both sensitive and drug-resistant cancer cell lines.[1] The 2-aminothiazole framework is considered a privileged structure for the discovery of agents targeting critical cancer-related proteins like kinases and tubulin.[6]

Potential Mechanisms of Action: Research on analogous compounds suggests that molecules built upon this scaffold may exert their anticancer effects through multiple pathways, including the simultaneous induction of apoptosis (programmed cell death) and autophagy (a cellular self-digestion process).[1]

Caption: Relationship between the core compound and potential biological outcomes.

Versatility as a Synthetic Intermediate

Beyond its potential intrinsic activity, the compound is an excellent starting point for library synthesis. The aldehyde group allows for the introduction of diverse functionalities, enabling systematic Structure-Activity Relationship (SAR) studies. For example, reductive amination can be used to append a wide range of primary and secondary amines, creating a library of derivatives for high-throughput screening.

Safety, Handling, and Storage

As the toxicological properties of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide have not been fully investigated, it should be handled with the standard precautions for a research chemical of unknown toxicity.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8] Avoid inhalation of dust and contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from direct sunlight and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not empty into drains.[7]

Conclusion

N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide is a specialized chemical compound with considerable potential for researchers in the fields of organic synthesis and drug discovery. Its value is derived from the combination of a biologically relevant thiazole core and a synthetically versatile formyl group. While its direct biological activities require further investigation, its role as a sophisticated building block for creating novel compounds, particularly in the realm of oncology, is clear. This guide provides the foundational knowledge necessary for scientists to effectively utilize this compound in their research endeavors.

References

-

N-Ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide. 10X CHEM. [Link]

-

SAFETY DATA SHEET - N,N-Diethylacetamide. Thermo Fisher Scientific. [Link]

-

N-(Thiazol-2-yl)acetamide. National Center for Biotechnology Information (PMC). [Link]

- Preparation method of N-ethyl-2-(4-formylphenyl)acetamide.

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

N-(Thiazol-2-yl)acetamide - ResearchGate. ResearchGate. [Link]

-

Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. [Link]

-

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-Carboxamide as Antitumor Agent. Digital Medicine Association. [Link]

Sources

- 1. N-(4-Formyl-1,3-thiazol-2-yl)acetamide|16444-13-6 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 10xchem.com [10xchem.com]

- 4. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. library.dmed.org.ua [library.dmed.org.ua]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Biological Targets and Therapeutic Potential of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide and its Functionalized Analogs

Executive Summary

N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide represents a highly specialized, privileged scaffold intermediate in medicinal chemistry. Unlike final-stage drug candidates, this molecule serves as a bifunctional electrophilic precursor .[1] Its value lies in its ability to access distinct biological targets through divergent synthetic pathways.[1]

The core structure combines a 2-aminothiazole pharmacophore (historically validated in kinase inhibitors like Dasatinib) with two critical modification sites:[1]

-

The C4-Formyl "Warhead" Precursor: A reactive aldehyde handle allowing rapid generation of Schiff bases (hydrazones/imines) that target enzyme active sites.

-

The N-Ethyl Acetamide Tail: A lipophilic modulator that enhances membrane permeability and optimizes hydrophobic interactions within the ATP-binding pockets of kinases.

This guide details the biological targets accessible via this scaffold, specifically focusing on Cyclin-Dependent Kinases (CDKs) , Mycobacterium tuberculosis β-Ketoacyl-ACP Synthase (KasA) , and Cholinesterases .[1]

Chemical Biology & Structure-Activity Relationship (SAR)

The biological activity of this scaffold is not intrinsic to the aldehyde itself but arises from its conversion into functionalized derivatives.[1] The "N-ethyl" substitution is a strategic medicinal chemistry modification designed to improve the Lipophilicity Ligand Efficiency (LLE) compared to the unsubstituted N-H parent.[1]

The Pharmacophore Architecture

| Structural Domain | Chemical Function | Biological Role |

| Thiazole Core | Aromatic linker | Mimics the adenine ring of ATP; forms |

| C4-Formyl Group | Electrophile | The Diversity Handle. Condenses with amines/hydrazides to extend the molecule into the "solvent front" or "gatekeeper" regions of a protein target.[1] |

| N-Ethyl Group | Hydrophobic bulk | Increases |

| Acetamide Moiety | H-bond acceptor | Engages the "hinge region" backbone of kinases or the peripheral anionic site of cholinesterases.[1] |

Mechanism of Action (General)

The analogs derived from this scaffold typically function as Type I or Type II ATP-competitive inhibitors .[1] The thiazole nitrogen and the acetamide carbonyl often form a "donor-acceptor" hydrogen bond pair with the hinge region amino acids (e.g., Met, Leu) of kinase targets.[1]

Primary Biological Targets[1][2]

Oncology: Cyclin-Dependent Kinases (CDK1/CDK2) & GSK-3β

The most validated application of 2-aminothiazole-4-carbaldehyde derivatives is in the inhibition of serine/threonine kinases.[1]

-

Target Mechanism: The derivatives function as ATP mimetics.[1] The thiazole ring occupies the adenine-binding pocket.[1]

-

The Role of the Formyl Group: Conversion of the aldehyde to a hydrazone or semicarbazone creates a "tail" that extends out of the ATP pocket.[1] This tail interacts with non-conserved residues, imparting selectivity (e.g., distinguishing CDK2 from CDK4).[1]

-

Therapeutic Outcome: Induction of G2/M cell cycle arrest and apoptosis in resistant melanoma and pancreatic cancer lines.[1]

Infectious Disease: Mycobacterium tuberculosis KasA

Analogs of this scaffold, particularly thiosemicarbazones derived from the 4-formyl group, have shown potent antitubercular activity.[1]

-

Target:

-Ketoacyl-ACP Synthase (KasA), an essential enzyme in the fatty acid synthesis II (FAS-II) pathway of M. tuberculosis.[1] -

Binding Mode: The thiazole sulfur and the hydrazone nitrogen chelate active site metal ions or interact with the catalytic triad (Cys-His-His), preventing the elongation of mycolic acids.[1]

-

Significance: This pathway is distinct from that of Isoniazid, making these analogs effective against Multi-Drug Resistant (MDR) strains.

Neurology: Acetylcholinesterase (AChE)

The N-ethyl group provides sufficient lipophilicity to cross the blood-brain barrier, making these analogs suitable for neurodegenerative research.[1]

-